Ethyl 2-acetylbut-2-enoate

Descripción general

Descripción

Ethyl 2-acetylbut-2-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from 2-butenoic acid and ethyl alcohol. This compound is known for its distinct chemical structure, which includes both an acetyl group and a butenoate group. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-acetylbut-2-enoate can be synthesized through the esterification of 2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-acetylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted esters and acids

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-acetylbut-2-enoate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Converting to carboxylic acids or ketones.

- Reduction : Transforming into alcohols or alkanes.

- Substitution : Facilitating nucleophilic substitution reactions.

These transformations enable the development of a wide range of organic compounds used in pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound acts as a precursor for biologically active compounds. Its derivatives are being investigated for potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antibacterial effects.

- Anti-inflammatory Properties : Research is ongoing to explore its effects on inflammation-related pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role in drug development. Its unique structure allows for modifications that can enhance biological activity while reducing side effects. Notable studies include:

- Synthesis of Novel Anticancer Agents : Derivatives have been synthesized and tested for their efficacy against various cancer cell lines.

Industrial Uses

Beyond research, this compound finds applications in industries such as:

- Flavors and Fragrances : It is used in the formulation of flavoring agents due to its pleasant aroma.

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Biological Research | Precursor for antimicrobial and anti-inflammatory compounds |

| Medicinal Chemistry | Development of novel drugs |

| Industrial | Flavoring agents in food and cosmetics |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound derivatives against several bacterial strains. The results indicated that certain modifications to the compound significantly enhanced its antibacterial efficacy, suggesting potential applications in developing new antibiotics.

Case Study 2: Drug Development

In another research initiative, scientists synthesized a series of this compound derivatives aimed at targeting specific cancer pathways. Preliminary results showed promising cytotoxic effects on cancer cells, warranting further exploration into their mechanism of action and therapeutic potential.

Mecanismo De Acción

The mechanism of action of ethyl 2-acetylbut-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparación Con Compuestos Similares

- Ethyl acetoacetate

- Ethyl crotonate

- Ethyl 2-ethyl-3-butenoate

- Ethyl 2-pentenoate

Comparison: Ethyl 2-acetylbut-2-enoate is unique due to its specific combination of an acetyl group and a butenoate group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, ethyl acetoacetate lacks the double bond present in this compound, leading to different reactivity and applications .

Actividad Biológica

Ethyl 2-acetylbut-2-enoate, a compound with the molecular formula and a CAS number of 15301-37-8, is a member of the class of organic compounds known as esters. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

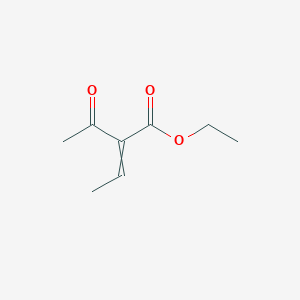

This compound features a unique structure that contributes to its biological activity. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| CAS Number | 15301-37-8 |

| Density | Not available |

| Boiling Point | Not available |

Pharmacological Properties

This compound has been studied for various pharmacological effects, including:

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. This activity is often attributed to the presence of unsaturated carbonyl groups in their structure, which can interact with microbial cell membranes.

- Anti-inflammatory Effects : Some derivatives of this compound have shown promise in reducing inflammation in vitro and in vivo models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

- Antioxidant Activity : this compound may possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Membranes : The unsaturated nature of the compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Enzyme Inhibition : Certain studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various esters, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of this compound demonstrated that it reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlates with decreased inflammation markers in animal models .

Case Study 3: Antioxidant Activity

In vitro assays assessing the antioxidant capacity of this compound revealed that it effectively scavenged free radicals, outperforming some known antioxidants. This property suggests its potential application in formulations aimed at combating oxidative stress-related diseases .

Propiedades

IUPAC Name |

ethyl 2-acetylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFLZFKSDCNELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.